molecular formula C₈H₆D₃NO₅S B1147349 2-Methoxy-5-sulfamoylbenzoic Acid-d3 CAS No. 123958-85-0

2-Methoxy-5-sulfamoylbenzoic Acid-d3

Cat. No.: B1147349
CAS No.: 123958-85-0
M. Wt: 234.24
InChI Key:
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Description

2-Methoxy-5-sulfamoylbenzoic Acid-d3 is a deuterated form of 2-Methoxy-5-sulfamoylbenzoic Acid. This compound is often used in scientific research due to its unique properties and applications. It is characterized by the presence of a methoxy group at the second position and a sulfamoyl group at the fifth position on the benzoic acid ring. The deuterium labeling (d3) is used to trace the compound in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-sulfamoylbenzoic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative .

Scientific Research Applications

2-Methoxy-5-sulfamoylbenzoic Acid-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 involves its interaction with specific molecular targets. The methoxy and sulfamoyl groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and effects .

Comparison with Similar Compounds

  • 2-Methoxybenzoic Acid
  • 4-Methoxybenzoic Acid
  • Sulfanilamide
  • p-Anisidine
  • p-Toluenesulfonamide
  • Methoxyacetic Acid
  • (Trifluoromethoxy)benzene
  • Anisole
  • p-Anisaldehyde

Uniqueness: 2-Methoxy-5-sulfamoylbenzoic Acid-d3 is unique due to its deuterium labeling, which enhances its stability and allows for detailed tracing in research studies. This feature distinguishes it from other similar compounds and makes it particularly valuable in pharmacokinetic and metabolic studies .

Properties

IUPAC Name

2,4,5-trideuterio-6-methoxy-3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)/i2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAILWDRVDGLGY-NRUYWUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC)C(=O)O)[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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